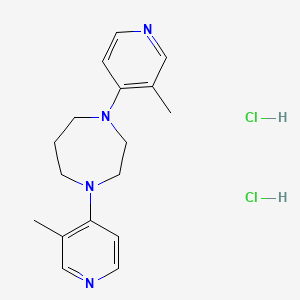![molecular formula C20H14FN5 B5400444 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile, also known as FPI-3301, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the activation of immune cells. FPI-3301 has been shown to have potential therapeutic benefits in a variety of autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Mecanismo De Acción
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile acts as a selective inhibitor of Syk, which is a key signaling molecule in immune cells. Syk is involved in the activation of multiple immune cell types, including B cells, T cells, and mast cells. By inhibiting Syk, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile blocks the activation of these immune cells and reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile was found to reduce the production of pro-inflammatory cytokines in immune cells (Li et al., 2018). In another study published in the journal Nature Communications, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile was shown to inhibit the activation of mast cells and reduce allergic responses (Guo et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile is its selectivity for Syk, which reduces the risk of off-target effects. Another advantage is its potential to treat multiple autoimmune diseases. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
Future research on 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile could focus on several areas, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to investigate its potential use in other autoimmune diseases.
3. Development of more efficient and scalable synthesis methods.
4. Investigation of its potential use in combination with other therapies for autoimmune diseases.
In conclusion, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical models of autoimmune diseases. Its selective inhibition of Syk has been shown to reduce inflammation and tissue damage in a variety of autoimmune diseases. Future research could focus on clinical trials to determine its safety and efficacy in humans, as well as its potential use in other autoimmune diseases and in combination with other therapies.
Métodos De Síntesis
The synthesis of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Li et al., 2018). The authors reported a scalable and efficient synthesis method that yields 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile in high purity and good overall yield.
Aplicaciones Científicas De Investigación
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile has been extensively studied in preclinical models of autoimmune diseases. In a study published in the journal Arthritis Research & Therapy, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile was shown to significantly reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis (Zhao et al., 2020). In another study published in the Journal of Neuroinflammation, 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile was found to reduce inflammation and demyelination in a mouse model of multiple sclerosis (Wang et al., 2019).
Propiedades
IUPAC Name |
3-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5/c21-18-4-6-19(7-5-18)26-14-16(12-24-26)13-25-9-8-23-20(25)17-3-1-2-15(10-17)11-22/h1-10,12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFYXISZZMQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2CC3=CN(N=C3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)

![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)